
Quinuclidine-4-carbaldehyde
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Description
Quinuclidine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of quinuclidine derivatives, including quinuclidine-4-carbaldehyde, as antimicrobial agents. A series of quaternary ammonium salts derived from quinuclidine have shown promising antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans. Notably, some compounds exhibited better efficacy than standard antibiotics like gentamicin and amphotericin B, suggesting their potential for treating infections caused by multidrug-resistant organisms .
Muscarinic Receptor Antagonism
this compound derivatives have been investigated for their activity as muscarinic receptor antagonists. These compounds can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease by inhibiting M3 muscarinic receptors, which play a critical role in bronchoconstriction. The ability to combine these compounds with other therapeutic agents enhances their clinical applicability .
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a crucial intermediate in the synthesis of complex organic molecules. It has been utilized in the total synthesis of alkaloids and other biologically active compounds through various synthetic routes that involve nucleophilic additions and cyclization reactions . The ability to functionalize the quinuclidine ring further expands its utility in creating diverse chemical entities.
Asymmetric Catalysis
Catalytic Applications
In asymmetric synthesis, quinuclidine derivatives are employed as catalysts or chiral auxiliaries. Their unique structural properties facilitate the formation of enantiomerically enriched products, which are essential in pharmaceutical development. Research indicates that functionalized quinuclidines can enhance reaction selectivity and yield, making them valuable tools in synthetic organic chemistry .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of a series of quaternized quinuclidine compounds against a panel of bacteria and fungi. The results demonstrated that specific modifications to the quinuclidine structure significantly enhanced antimicrobial activity. For instance, N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide showed a minimum inhibitory concentration (MIC) of 0.39 µg/mL against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent .
Case Study 2: Muscarinic Antagonism
Another investigation focused on the use of quinuclidine derivatives in respiratory therapies. The study highlighted how these compounds could be effectively combined with β2 agonists to improve bronchodilation in patients with asthma. The findings suggest that quinuclidine-based drugs could offer synergistic effects when used alongside existing treatments for respiratory diseases .
Table 1: Antimicrobial Activity of Quinuclidine Derivatives
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide | 0.39 | Pseudomonas aeruginosa |
QOH-4 | 0.78 | Candida albicans |
QCl-3 | 1.56 | Staphylococcus aureus |
Table 2: Applications in Asymmetric Synthesis
Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Aldol Reaction | This compound | 85 | 92 |
Michael Addition | Functionalized Quinuclidine | 78 | 88 |
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbaldehyde |
InChI |
InChI=1S/C8H13NO/c10-7-8-1-4-9(5-2-8)6-3-8/h7H,1-6H2 |
InChI Key |
LJSJRQBQGMLHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)C=O |
Origin of Product |
United States |
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